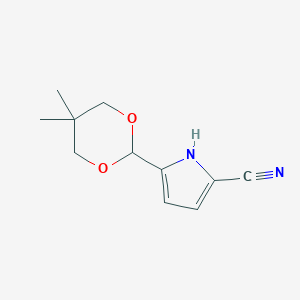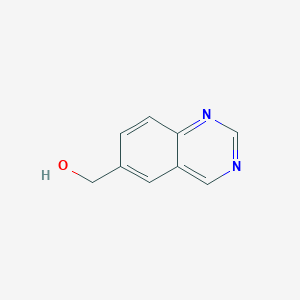
Quinazolin-6-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolin-6-ylmethanol: is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have been extensively studied due to their wide range of biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including quinazolin-6-ylmethanol, can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions. For instance, the synthesis of quinazoline derivatives can be carried out using palladium-catalyzed cross-coupling reactions, which involve the coupling of an aryl halide with an amine . Another method includes the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly employed due to their high efficiency and selectivity . Additionally, phase-transfer catalysis and ultrasound-promoted reactions are also used in industrial settings to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: Quinazolin-6-ylmethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include quinazoline N-oxides, alcohol derivatives, and various substituted quinazoline compounds .
Aplicaciones Científicas De Investigación
Chemistry: Quinazolin-6-ylmethanol and its derivatives are used as building blocks in the synthesis of more complex molecules. They serve as intermediates in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, quinazoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in inhibiting kinases and other enzymes involved in disease pathways .
Medicine: Quinazoline derivatives, including this compound, have been investigated for their anticancer properties. They have shown efficacy in inhibiting the growth of cancer cells and inducing apoptosis . Additionally, they are being explored for their potential in treating bacterial and viral infections .
Industry: In the industrial sector, quinazoline derivatives are used in the development of new materials, such as luminescent materials and biological imaging agents . Their unique chemical properties make them suitable for various applications in material science and nanotechnology .
Mecanismo De Acción
The mechanism of action of quinazolin-6-ylmethanol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes, including kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can disrupt cellular processes and induce cell death in cancer cells . Additionally, quinazoline derivatives can modulate receptor activity, leading to changes in cellular responses .
Comparación Con Compuestos Similares
Pyrroloquinazoline: Pyrroloquinazoline compounds have a fused pyrrole ring and show potent inhibitory activity against various enzymes.
Imidazoquinazoline: Imidazoquinazoline derivatives are known for their strong inhibitory effects on specific molecular targets, such as kinases.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity. The presence of the methanol group at the 6-position of the quinazoline ring can enhance its solubility and interaction with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
quinazolin-6-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-4,6,12H,5H2 |
Clave InChI |
KKEREYVOSKILFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC=C2C=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)


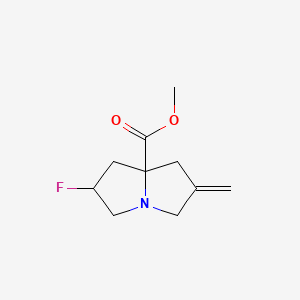
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)

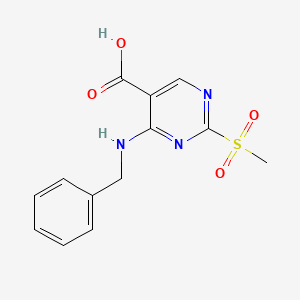
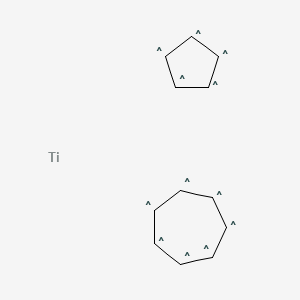
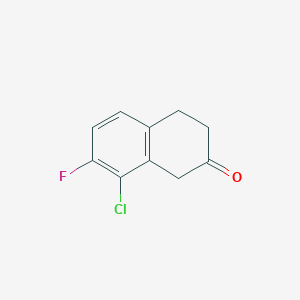
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
